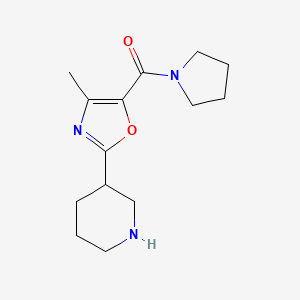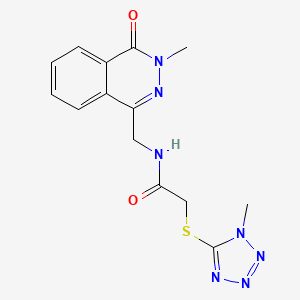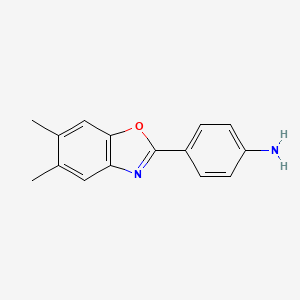
(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone, also known as MPOM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds containing structures like (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone have been synthesized and studied for their unique chemical properties. For instance, the synthesis of derivatives like 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings showed significant antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Potential in Medicinal Chemistry
- The structure of such compounds has been noted for its importance in medicinal chemistry. A study exploring the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a similar compound, highlighted its potential in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
Applications in Organic Synthesis
- Compounds with structures similar to (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone have been utilized in organic synthesis. A study demonstrated an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, suggesting the relevance of such structures in advancing organic synthesis methods (Zhang et al., 2020).
properties
IUPAC Name |
(4-methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-12(14(18)17-7-2-3-8-17)19-13(16-10)11-5-4-6-15-9-11/h11,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJOUICCRKRGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3000614.png)
![N-(3-chlorophenyl)-3-[cyclohexyl(methyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B3000618.png)



![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)
![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)
![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)
